![molecular formula C13H18O B12641067 Benzene, [2-(cyclopentyloxy)ethyl]- CAS No. 238088-70-5](/img/structure/B12641067.png)
Benzene, [2-(cyclopentyloxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [2-(cyclopentyloxy)ethyl]-: is an organic compound that features a benzene ring substituted with a 2-(cyclopentyloxy)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-(cyclopentyloxy)ethyl]- typically involves the reaction of benzene with 2-(cyclopentyloxy)ethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzene, [2-(cyclopentyloxy)ethyl]- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity towards the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [2-(cyclopentyloxy)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.
Wissenschaftliche Forschungsanwendungen
Benzene, [2-(cyclopentyloxy)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, [2-(cyclopentyloxy)ethyl]- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Benzene, [2-(cyclopentyloxy)ethyl]- can be compared with other similar compounds, such as:
Benzene, [2-(methoxy)ethyl]-: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Benzene, [2-(ethoxy)ethyl]-: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Benzene, [2-(propoxy)ethyl]-: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
The uniqueness of Benzene, [2-(cyclopentyloxy)ethyl]- lies in the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
238088-70-5 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-cyclopentyloxyethylbenzene |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
WVOZHIRBKFYTDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



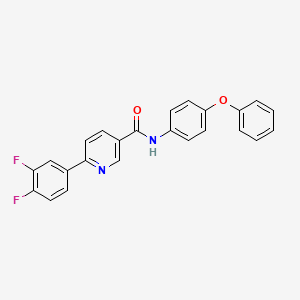

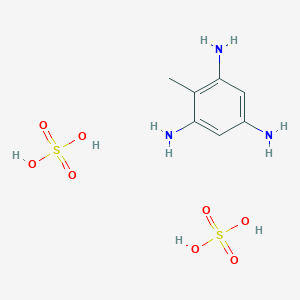
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

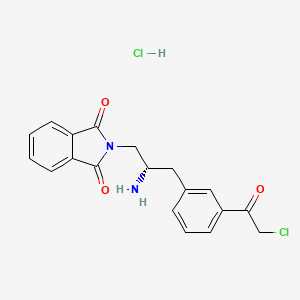
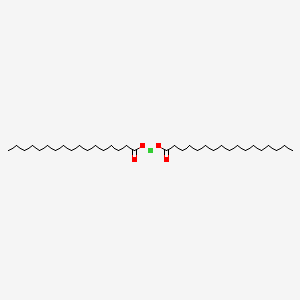
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
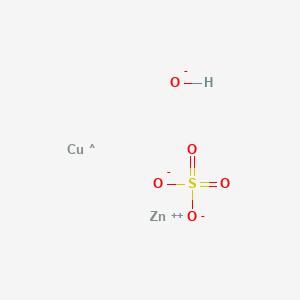
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)

![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
